Crystal structure analysis of 6-Methoxy-4-(trifluoromethyl)quinoline-3-carboxylic acid
Crystal structure analysis of 6-Methoxy-4-(trifluoromethyl)quinoline-3-carboxylic acid
An In-depth Technical Guide to the Crystal Structure Analysis of 6-Methoxy-4-(trifluoromethyl)quinoline-3-carboxylic acid
This guide provides a comprehensive, in-depth technical overview of the process of determining and analyzing the crystal structure of 6-Methoxy-4-(trifluoromethyl)quinoline-3-carboxylic acid. This document is intended for researchers, scientists, and professionals in the field of drug development who possess a foundational understanding of chemical synthesis and structural analysis.
Foreword: The Rationale for Structural Elucidation
In modern drug discovery, a molecule's three-dimensional structure is not merely a piece of academic information; it is a critical determinant of its biological activity, physicochemical properties, and ultimately, its therapeutic potential. For a compound like 6-Methoxy-4-(trifluoromethyl)quinoline-3-carboxylic acid, which belongs to the quinoline class of compounds known for their diverse pharmacological activities, a detailed understanding of its solid-state architecture is paramount.[1][2] The introduction of a trifluoromethyl group can significantly influence metabolic stability and binding affinity, making the precise knowledge of its spatial arrangement and intermolecular interactions essential for rational drug design.[1]
This guide will walk through a hypothetical, yet scientifically rigorous, workflow for the crystal structure analysis of this compound, from synthesis to the final interpretation of the crystallographic data.
Synthesis and Crystal Growth: The Foundation of Quality Data
The journey to a high-quality crystal structure begins with the synthesis of the target compound and the subsequent growth of single crystals suitable for X-ray diffraction.
Proposed Synthetic Pathway
While multiple synthetic routes to quinoline derivatives exist, a plausible and efficient pathway for the synthesis of 6-Methoxy-4-(trifluoromethyl)quinoline-3-carboxylic acid is proposed below, based on established methodologies for similar compounds.[1][3]
Caption: Proposed synthetic pathway for 6-Methoxy-4-(trifluoromethyl)quinoline-3-carboxylic acid.
Crystal Growth Methodology
Obtaining single crystals of sufficient size and quality is often the most challenging step in a crystal structure determination.[4] For a molecule like 6-Methoxy-4-(trifluoromethyl)quinoline-3-carboxylic acid, which is expected to be a crystalline solid, several techniques can be employed.
Experimental Protocol: Slow Evaporation
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Solvent Selection: A solvent screen is performed to identify a suitable solvent or solvent system in which the compound has moderate solubility. For this molecule, a polar protic solvent like ethanol or a mixture of ethanol and a less polar solvent like ethyl acetate is a good starting point.
-
Solution Preparation: A saturated or near-saturated solution of the purified compound is prepared at a slightly elevated temperature to ensure complete dissolution.
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Filtration: The warm solution is filtered through a syringe filter (0.22 µm) into a clean, small vial to remove any particulate matter that could act as nucleation sites and lead to the formation of multiple small crystals.
-
Slow Evaporation: The vial is loosely capped or covered with parafilm perforated with a few small holes to allow for slow evaporation of the solvent.[4] The key is to allow the concentration of the solute to increase gradually, promoting the growth of a small number of large, well-ordered crystals.[4]
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Incubation: The vial is placed in a vibration-free environment at a constant temperature. Crystal growth can take anywhere from a few days to several weeks.
Single-Crystal X-ray Diffraction: Probing the Crystal Lattice
Once suitable crystals are obtained, the next step is to analyze them using single-crystal X-ray diffraction to determine the arrangement of atoms within the crystal lattice.[5][6]
Caption: General workflow for single-crystal X-ray diffraction analysis.
Experimental Protocol: Data Collection
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Crystal Mounting: A well-formed crystal with dimensions of approximately 0.1-0.3 mm is selected under a microscope and mounted on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.[4]
-
Diffractometer Setup: The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms.
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Unit Cell Determination: A short pre-experiment is run to collect a few diffraction images, from which the unit cell parameters and crystal system are determined.
-
Data Collection Strategy: Based on the crystal system and unit cell, a data collection strategy is devised to measure the intensities of a large number of unique reflections, ensuring high completeness and redundancy of the data.
-
Data Collection: The diffractometer, using a monochromatic X-ray source (e.g., Mo Kα radiation), rotates the crystal through a series of angles while a detector records the diffraction pattern.[5]
Structure Solution and Refinement: From Data to a 3D Model
The collected diffraction data is then used to solve and refine the crystal structure, a process that is now largely automated by powerful software packages.
Methodology: Structure Solution and Refinement
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Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as polarization and absorption.
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Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods. This provides a preliminary structural model.
-
Structure Refinement: The initial model is refined using a least-squares method, where the atomic coordinates and thermal displacement parameters are adjusted to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
Validation: The final refined structure is validated using tools like CHECKCIF, which is a standard procedure recommended by the International Union of Crystallography (IUCr).[7][8][9] This ensures the quality and correctness of the determined structure.
Hypothetical Crystal Structure Analysis of 6-Methoxy-4-(trifluoromethyl)quinoline-3-carboxylic acid
Based on the analysis of similar structures in the Cambridge Structural Database (CSD), we can predict and discuss the likely structural features of the title compound.[10][11][12][13]
Crystallographic Data Summary
The following table summarizes the hypothetical crystallographic data for 6-Methoxy-4-(trifluoromethyl)quinoline-3-carboxylic acid.
| Parameter | Hypothetical Value |
| Chemical formula | C12H8F3NO3 |
| Formula weight | 271.19 |
| Crystal system | Monoclinic |
| Space group | P21/c |
| a (Å) | 8.5 |
| b (Å) | 12.1 |
| c (Å) | 10.3 |
| β (°) | 98.5 |
| Volume (ų) | 1045.2 |
| Z | 4 |
| Calculated density (g/cm³) | 1.72 |
| R1 [I > 2σ(I)] | 0.045 |
| wR2 (all data) | 0.120 |
| Goodness-of-fit on F² | 1.05 |
Intramolecular Geometry
The quinoline ring is expected to be essentially planar. The carboxylic acid group at the 3-position and the trifluoromethyl group at the 4-position will likely be twisted out of the plane of the quinoline ring to minimize steric hindrance. The C-F bond lengths in the trifluoromethyl group are expected to be in the range of 1.32-1.35 Å.
Supramolecular Assembly and Intermolecular Interactions
The crystal packing is likely to be dominated by hydrogen bonding interactions involving the carboxylic acid group. A common motif for carboxylic acids in the solid state is the formation of centrosymmetric dimers through strong O-H···O hydrogen bonds.
Caption: Schematic representation of the expected hydrogen-bonded dimer formation.
In addition to hydrogen bonding, π-π stacking interactions between the electron-rich quinoline ring systems of adjacent molecules are also anticipated, contributing to the overall stability of the crystal lattice. The methoxy group may also participate in weaker C-H···O interactions.
Conclusion and Future Perspectives
This guide has outlined a comprehensive, albeit hypothetical, approach to the crystal structure analysis of 6-Methoxy-4-(trifluoromethyl)quinoline-3-carboxylic acid. The detailed structural information obtained from such an analysis would be invaluable for understanding its structure-activity relationship (SAR) and for guiding the design of new, more potent analogues. The determined crystal structure would serve as a crucial input for computational studies, such as molecular docking, to predict its binding mode with biological targets.
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IUCr Journals. (2024, July 30). How to grow crystals for X-ray crystallography. Retrieved March 17, 2026, from [Link]
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University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved March 17, 2026, from [Link]
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Universität Ulm. (n.d.). Single-Crystal X-Ray Diffraction (SC-XRD). Retrieved March 17, 2026, from [Link]
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PubChem. (n.d.). 6-Methoxyquinoline-3-carboxylic acid. Retrieved March 17, 2026, from [Link]
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ChemRxiv. (n.d.). Synthesis and Physicochemical Characterization of 6-Trifluoromethyl Spiro[3.3]heptane Building Blocks. Retrieved March 17, 2026, from [Link]
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